(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one
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Overview
Description
(1S,5R)-6-azabicyclo[320]hept-3-en-7-one is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one typically involves the use of Diels-Alder reactions. One common method includes the cycloaddition of a diene with a dienophile, followed by various functional group modifications to achieve the desired bicyclic structure . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound . The use of biocatalysts and enzymatic processes can also be employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its versatility as a synthetic building block and its impact on the development of therapeutics.
Uniqueness
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within a constrained bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m0/s1 |
InChI Key |
HGDDVGDYVZZSGO-CRCLSJGQSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1C(=O)N2 |
Canonical SMILES |
C1C=CC2C1C(=O)N2 |
Origin of Product |
United States |
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